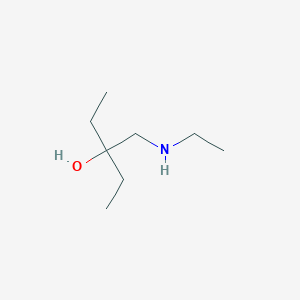

3-((Ethylamino)methyl)pentan-3-ol

Description

Contextualization of Novel Aminoalcohol Architectures in Organic Chemistry

Aminoalcohols are a vital class of organic compounds characterized by the presence of both an amine and an alcohol functional group. Within this class, novel and complex architectures, particularly those featuring tertiary alcohol and branched alkyl structures, are of significant interest in modern organic chemistry. These sophisticated molecules serve as valuable building blocks and intermediates in the synthesis of a wide array of more complex chemical entities. nih.govresearchgate.net

The spatial arrangement and steric hindrance provided by branched, tertiary aminoalcohols can be leveraged in asymmetric catalysis, where they can act as chiral ligands or auxiliaries. researchgate.net The development of new synthetic methodologies to access these unique structures is an active area of research, aiming to provide efficient and stereoselective routes to molecules with fully substituted α-carbons. nih.gov The pursuit of such novel architectures is driven by the need for diverse and structurally complex molecules that can be used to explore new chemical spaces, particularly in the development of fine chemicals and materials. researchgate.net

Significance of Tertiary Alcohol Functionality in Synthetic Design

The tertiary alcohol is a key functional group in synthetic organic chemistry, defined as a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. masterorganicchemistry.com This structural feature imparts distinct chemical properties that are highly significant in synthetic design.

One of the most defining characteristics of tertiary alcohols is their resistance to oxidation under standard conditions. ijprems.combritannica.com Unlike primary and secondary alcohols, which can be readily oxidized to aldehydes, carboxylic acids, or ketones, tertiary alcohols lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). ijprems.combritannica.com This inherent stability prevents their conversion to ketones, allowing chemists to perform a wide range of chemical transformations on other parts of a molecule without affecting the tertiary alcohol group. britannica.com

Furthermore, tertiary alcohols serve as important intermediates. They are commonly synthesized through the reaction of Grignard reagents or organolithium compounds with ketones, a reliable method for creating a new carbon-carbon bond at a sterically congested center. pearson.com The hydroxyl group of a tertiary alcohol can also be transformed into a good leaving group through protonation in an acidic medium, facilitating substitution reactions, often via an SN1 mechanism. youtube.com This reactivity makes them valuable precursors for the synthesis of other compound classes, such as alkyl halides. britannica.comyoutube.com

Overview of 3-((Ethylamino)methyl)pentan-3-ol within the Class of Functionalized Pentan-3-ols

This compound is a bifunctional molecule that belongs to the class of functionalized pentan-3-ols. Its structure is built upon a pentan-3-ol core, which is a five-carbon secondary alcohol. wikipedia.orgnih.gov However, the introduction of an ethylaminomethyl substituent at the C3 position transforms the parent secondary alcohol into a more complex tertiary alcohol. This specific functionalization introduces both a tertiary alcohol and a secondary amine group into the molecule.

The parent structure, pentan-3-ol, is a well-characterized secondary alcohol. wikipedia.orgnih.gov The functionalization at the tertiary carbon center in this compound introduces significant structural complexity. This compound can be viewed as a 1,3-aminoalcohol, a structural motif that is the subject of synthetic interest. organic-chemistry.org

The synthesis of such a molecule would likely involve multi-step pathways. A plausible retrosynthetic analysis might involve a Grignard reaction where an appropriate Grignard reagent is added to a ketone bearing an amine or a protected amine functionality. For instance, reacting ethylmagnesium bromide with a suitable amino ketone could potentially yield the target compound.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its properties can be inferred from its constituent functional groups and comparison with related structures like 3-methylpentan-3-ol and 3-ethyl-3-pentanol. wikipedia.orgwikipedia.org The presence of both a basic nitrogen atom and a hydroxyl group allows for the formation of salts, such as the hydrochloride salt, which can alter its physical properties, for instance, by increasing its solubility in certain solvents. bldpharm.com

Physicochemical Data of Related Pentan-3-ol Derivatives

To provide context for the properties of this compound, the following table summarizes key data for related, well-documented tertiary alcohols based on the pentanol (B124592) framework.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-Methylpentan-3-ol | C₆H₁₄O | 102.17 | 122.4 | 0.8286 (at 20°C) |

| 3-Ethylpentan-3-ol | C₇H₁₆O | 116.20 | 140–142 | 0.82 (at 25°C) |

Data sourced from references wikipedia.orgwikipedia.orgnih.gov.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

3-(ethylaminomethyl)pentan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-4-8(10,5-2)7-9-6-3/h9-10H,4-7H2,1-3H3 |

InChI Key |

SZHUATXEZJGJEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CNCC)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylamino Methyl Pentan 3 Ol and Structural Analogues

Strategic Approaches to the Pentan-3-ol Core Formation

The formation of the tertiary alcohol, pentan-3-ol, is a critical step in the synthesis of the target molecule. This is typically achieved by creating a new carbon-carbon bond at the carbonyl carbon of a suitable ketone.

The Grignard reaction is a powerful and well-established method for the formation of alcohols. organicchemistrytutor.comkhanacademy.org The synthesis of a tertiary alcohol like pentan-3-ol is readily achieved through the reaction of a ketone with a Grignard reagent. organicchemistrytutor.comyoutube.com For the specific case of the pentan-3-ol core, the reaction would involve diethyl ketone and an appropriate Grignard reagent. youtube.com

A common approach is the reaction of diethyl ketone with a methyl Grignard reagent, such as methyl magnesium bromide, followed by an acidic workup. youtube.comyoutube.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of diethyl ketone, leading to the formation of a tertiary alkoxide intermediate, which is then protonated to yield 3-methyl-3-pentanol (B165633). wikipedia.org Alternatively, reacting butanone with ethylmagnesium bromide also yields the 3-methyl-3-pentanol structure. wikipedia.org For the direct synthesis of a pentan-3-ol structure where the substituent at the 3-position is not a methyl group, one could envision using different Grignard reagents. For instance, the reaction of diethyl carbonate with an excess of ethylmagnesium bromide can produce 3-ethyl-3-pentanol. prepchem.com

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent protonation in an acidic workup step yields the final tertiary alcohol. youtube.com

Table 1: Examples of Grignard Reactions for Tertiary Alcohol Synthesis

| Ketone/Ester | Grignard Reagent | Product |

| Diethyl Ketone | Methyl Magnesium Bromide | 3-Methyl-3-pentanol |

| Butanone | Ethylmagnesium Bromide | 3-Methyl-3-pentanol |

| Diethyl Carbonate | Ethylmagnesium Bromide (excess) | 3-Ethyl-3-pentanol |

This table illustrates various combinations of ketones/esters and Grignard reagents to form tertiary alcohol cores similar to pentan-3-ol.

While Grignard reagents are highly effective, other organometallic reagents can also be employed for the synthesis of tertiary alcohols. Organolithium reagents, for example, react in a similar manner to Grignard reagents with ketones to form tertiary alcohols. chemconnections.org These reagents are generally more reactive than their Grignard counterparts.

Another strategy involves the reaction of organometallic reagents with epoxides. This reaction results in the opening of the epoxide ring and the formation of an alcohol, typically adding a two-carbon chain if ethylene (B1197577) oxide is used. organicchemistrytutor.com While not a direct route to a pentan-3-ol core from a simple precursor, it demonstrates the versatility of organometallic reagents in alcohol synthesis.

Stereoselective Synthesis of Chiral Aminoalcohol Derivatives

The introduction of chirality is a key consideration in the synthesis of many biologically active molecules. For analogues of 3-((ethylamino)methyl)pentan-3-ol, where a stereocenter may be desired, several stereoselective strategies can be employed.

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture of starting materials into a single, enantiomerically enriched product. chinesechemsoc.org This method is particularly useful in the synthesis of chiral aminoalcohols. rsc.org In a typical DKR process, a racemic starting material undergoes a reaction where one enantiomer reacts faster than the other, and the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% of a single enantiomer. chinesechemsoc.org

For instance, the acylative kinetic resolution of racemic cyclic cis-amino alcohol derivatives using a chiral nucleophilic catalyst has been shown to proceed with good enantioselectivity. rsc.org Similarly, DKR has been applied to the asymmetric amination of primary alcohols, providing enantioconvergent access to chiral products. chinesechemsoc.orgresearchgate.net These methodologies, while not directly reported for this compound, demonstrate the potential for producing chiral aminoalcohol derivatives with high enantiopurity. rsc.org

Asymmetric synthesis aims to create a new stereocenter with a preference for one enantiomer over the other. This can be achieved by using chiral auxiliaries, catalysts, or reagents. acs.org

In the context of aminoalcohols, asymmetric hydroamination of unprotected allylic alcohols catalyzed by copper has been developed to produce chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. nih.gov Another powerful method is the asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium catalysts, which yields chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.orgnih.gov The use of tert-butanesulfinimines as chiral auxiliaries has also proven effective in the asymmetric synthesis of 1,2-amino alcohols through nucleophilic additions of Grignard reagents to imines. thieme-connect.com

These methods highlight the diverse strategies available for introducing chirality during the formation of either the carbon-carbon backbone or the carbon-nitrogen bond, which are crucial for the synthesis of enantiomerically pure structural analogues of this compound.

Introduction of the (Ethylamino)methyl Moiety and Related Aminoalkyl Substituents

The final key synthetic step is the introduction of the (ethylamino)methyl group or a similar aminoalkyl substituent. This can be achieved through various methods, often involving the reaction of a ketone with an amine and a source of formaldehyde (B43269) in what is known as the Mannich reaction.

For example, the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride can produce 3-methylamino-1-phenylpropiophenone hydrochloride. google.com This Mannich base can then be reduced to the corresponding aminoalcohol. A similar strategy could be envisioned for the synthesis of this compound, where a suitable ketone precursor to the pentan-3-ol core would be reacted with ethylamine (B1201723) and formaldehyde.

Another approach involves the reaction of a ketone with a pre-formed amino Grignard reagent. For instance, a patent describes the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole (B1666278) under Grignard conditions to form a tertiary alcohol. wipo.int This demonstrates the feasibility of incorporating the aminoalkyl moiety prior to the formation of the tertiary alcohol.

Aminomethylation and Reductive Amination Protocols

Aminomethylation via the Mannich Reaction

Aminomethylation, most famously achieved through the Mannich reaction, is a cornerstone of organic synthesis for producing β-amino carbonyl compounds. orgsyn.org This one-pot, three-component reaction involves the condensation of a compound with an active hydrogen (typically a ketone or aldehyde), formaldehyde, and a primary or secondary amine. orgsyn.org The initial step involves the formation of an Eskenmoser's salt precursor, a methyleneammonium ion, from the amine and formaldehyde, which then acts as the electrophile. orgsyn.org

For the synthesis of precursors to tertiary amino alcohols, a ketone such as 3-pentanone (B124093) can be utilized. wikipedia.orgebi.ac.uk The reaction of 3-pentanone with ethylamine and formaldehyde would be expected to yield a β-amino ketone. However, with unsymmetrical ketones, this reaction can lead to mixtures of isomeric products. orgsyn.org A subsequent Grignard reaction can then be performed on the carbonyl group of the resulting Mannich base to introduce an additional alkyl group and form a tertiary alcohol, yielding a structural analogue of the target compound.

Table 1: Example Protocol for Synthesis of a Structural Analogue via Aminomethylation

| Step | Reactants | Reagents/Conditions | Product |

| 1: Mannich Reaction | Butan-2-one, Formaldehyde, Ethylamine | Acid or base catalysis, heat | 3-((Ethylamino)methyl)butan-2-one |

| 2: Grignard Reaction | 3-((Ethylamino)methyl)butan-2-one | Ethylmagnesium bromide (EtMgBr) in dry ether, followed by aqueous workup | 2-((Ethylamino)methyl)-3-methylpentan-3-ol |

Reductive Amination Protocols

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. This process involves the reaction of a ketone or aldehyde with an amine to form a hemiaminal intermediate, which subsequently dehydrates to an imine or enamine. This intermediate is then reduced in situ to the target amine. This method avoids the often harsh conditions and potential for over-alkylation seen in other amination techniques.

The synthesis of amines via catalytic hydrogenation of a ketone in the presence of an ammonium (B1175870) salt of an organic acid is a known efficient process. google.com This reaction can be carried out over a wide range of temperatures (40 to 100 °C) and pressures (500 to 2,000 psi) using catalysts such as Raney nickel. google.com For instance, a structural analogue like 3-aminopentane (B48096) can be synthesized from 3-pentanone through reductive amination with ammonia. More complex amines can be formed by using substituted amines in the reaction. Transition metal complexes containing rhodium or iridium have also been employed as catalysts for reductive amination. google.com

Table 2: General Protocol for Reductive Amination of a Ketone

| Parameter | Description |

| Substrate | Ketone (e.g., 3-Pentanone) |

| Amine Source | Ammonia, primary or secondary amine, or an ammonium salt (e.g., Ammonium acetate) google.com |

| Catalyst | Raney Nickel, Palladium, Rhodium, or Iridium complexes google.comgoogle.com |

| Reducing Agent | Molecular Hydrogen (H₂) google.com |

| Solvent | Typically an alcohol (e.g., Methanol) or water google.comgoogle.com |

| Conditions | Elevated temperature (e.g., 40-100 °C) and pressure (e.g., 500-2000 psi) google.com |

Optimization of Reaction Conditions and Process Efficiency

The efficiency, yield, and selectivity of synthetic reactions are critically dependent on the optimization of various parameters. For the synthesis of this compound and its analogues, careful control over reaction conditions is essential for maximizing product formation and minimizing side reactions.

In reductive amination , while the operational parameters can be broad, good results are consistently reported at temperatures between 40-100°C and pressures of 500-2,000 psi. google.com The choice of catalyst is crucial; Raney nickel is a common and effective choice for many ketone hydrogenations. google.com The reaction time is also a variable that must be optimized for each specific substrate and catalyst system to ensure complete conversion without product degradation. google.com

For Mannich reactions , optimization involves selecting the appropriate catalyst and temperature profile. Organocatalysts like proline have been shown to effectively catalyze the reaction, yielding Mannich bases in high yields. researchgate.net The temperature can be a critical factor; some procedures require a sequential increase in temperature to drive the reaction to completion. For example, a procedure might involve an initial period at 65°C followed by heating to 145°C. orgsyn.org The solvent choice can also influence reaction outcomes, with protic solvents like ethanol (B145695) or water often used.

Process efficiency can be further enhanced through continuous flow reactor systems. For related aldol (B89426) condensation reactions, the use of a solid acid catalyst in a continuous stirred-tank reactor (CSTR) has been shown to significantly improve yield and mass efficiency compared to batch processes. google.com Such principles can be applied to the synthesis of intermediates for the target compounds.

Table 3: Key Parameters for Optimization

| Parameter | Influence on Reaction | Example Optimization |

| Catalyst | Affects reaction rate, selectivity, and yield. | Use of Raney Nickel for reductive amination google.com; Proline for enantioselective Mannich reactions. researchgate.net |

| Temperature | Controls reaction rate and can influence selectivity between kinetic and thermodynamic products. | Stepwise heating (e.g., 65°C then 145°C) for specific Mannich condensations. orgsyn.org |

| Pressure | Primarily relevant for hydrogenations in reductive amination; higher pressure increases gas solubility and reaction rate. | Pressures of 500-2,000 psi found to be effective for hydrogenation. google.com |

| Solvent | Affects solubility of reactants and can participate in or mediate the reaction mechanism. | Use of methanol (B129727) or water in reductive aminations google.com; trifluoroacetic acid as both solvent and catalyst. orgsyn.org |

| Reactant Ratio | Can control selectivity and prevent side reactions. | Using an excess of the ketone can prevent poly-alkylation in some condensation reactions. google.com |

Derivatization Strategies for Expanding Chemical Utility

The chemical structure of this compound features two key functional groups amenable to derivatization: a tertiary hydroxyl group and a secondary amino group. These sites provide opportunities to generate a library of analogues with potentially modulated chemical, physical, and biological properties.

Derivatization of the Tertiary Hydroxyl Group

The tertiary alcohol is a versatile handle for introducing new functionalities.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form esters. This is a common strategy for modifying the lipophilicity and metabolic stability of a molecule.

Etherification: Formation of ethers can be achieved under specific conditions, for example, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis), although this can be challenging for sterically hindered tertiary alcohols.

Bioisosteric Replacement: The hydroxyl group can be replaced with other functional groups, such as a hydrogen atom (deoxygenation) or a fluorine atom, to probe the importance of the hydrogen-bonding capability of the alcohol. The synthesis of analogues of 3-hydroxymorphinan, for example, involves the strategic modification of a phenolic hydroxyl group. researchgate.net

Derivatization of the Secondary Amino Group

The secondary amine is a nucleophilic center that can be readily modified.

N-Alkylation/N-Arylation: The nitrogen can be further alkylated or arylated to produce tertiary amines, which can alter the compound's basicity and steric profile.

N-Acylation: Reaction with acylating agents (acid chlorides, anhydrides) yields amides. This transformation neutralizes the basicity of the nitrogen and introduces a hydrogen-bond acceptor.

Sulfonamide Formation: Reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base produces a sulfonamide, a functional group prevalent in many therapeutic agents.

These derivatization strategies allow for a systematic exploration of the structure-activity relationship (SAR) of the parent compound, enabling the fine-tuning of its properties for various applications.

Advanced Spectroscopic and Structural Elucidation of 3 Ethylamino Methyl Pentan 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be elucidated.

For 3-((Ethylamino)methyl)pentan-3-ol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the various proton environments. The ethyl groups attached to the pentan-3-ol core would show characteristic triplet and quartet patterns. The methylene (B1212753) protons adjacent to the nitrogen and the amine proton would also present unique chemical shifts.

Similarly, the ¹³C NMR spectrum would provide valuable information on the carbon framework of the molecule. The number of unique carbon signals would confirm the symmetry of the molecule. The chemical shifts of the carbons bonded to the hydroxyl and amino groups would be particularly informative.

To illustrate the expected spectral features, ¹H and ¹³C NMR data for the related compound 3-methyl-3-pentanol (B165633) are presented below. nih.govchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound based on Analogous Structures

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₃ (ethyl on pentanol) | ~ 0.9 | Triplet |

| -CH₂- (ethyl on pentanol) | ~ 1.5 | Quartet |

| -CH₂- (aminomethyl) | ~ 2.6 | Singlet (or complex) |

| -NH- (ethylamino) | Variable | Broad Singlet |

| -CH₂- (ethylamino) | ~ 2.7 | Quartet |

| -CH₃ (ethylamino) | ~ 1.1 | Triplet |

| -OH | Variable | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound based on Analogous Structures

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl on pentanol) | ~ 8 |

| -CH₂- (ethyl on pentanol) | ~ 34 |

| C-OH (quaternary) | ~ 75 |

| -CH₂- (aminomethyl) | ~ 50 |

| -CH₂- (ethylamino) | ~ 45 |

| -CH₃ (ethylamino) | ~ 15 |

Elucidation of Conformational Preferences via Residual Dipolar Couplings (RDC)

Residual Dipolar Couplings (RDCs) have emerged as a powerful NMR technique for determining the long-range orientational and conformational information of molecules in solution. uni.lu By weakly aligning molecules in a magnetic field using a suitable medium, RDCs provide through-space information that is averaged out in isotropic solutions.

For a flexible molecule like this compound, RDC analysis could provide critical insights into its preferred conformations in solution. The magnitude and sign of the RDCs are dependent on the orientation of the internuclear vectors relative to the magnetic field. By measuring RDCs for various ¹H-¹³C and ¹H-¹⁵N pairs, it would be possible to refine the three-dimensional structure and understand the conformational dynamics, such as the orientation of the ethylamino side chain relative to the pentanol (B124592) core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern. For this compound (C₈H₁₉NO), the molecular weight is 145.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 145.

The fragmentation of this compound would be expected to follow characteristic pathways for tertiary alcohols and amines. Alpha-cleavage is a common fragmentation mechanism for alcohols, which would involve the loss of an ethyl radical to produce a stable oxonium ion. hmdb.ca Similarly, cleavage adjacent to the nitrogen atom in the ethylamino group is also a favored fragmentation pathway.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 116 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical from the pentanol core |

| 86 | [M - CH₂NHCH₂CH₃]⁺ | Cleavage of the aminomethyl side chain |

| 72 | [CH₂=NHCH₂CH₃]⁺ | Cleavage β to the hydroxyl group |

| 58 | [CH₃CH₂NH=CH₂]⁺ | Cleavage within the ethylamino group |

Investigation of Ion-Molecule Reactions in Mass Spectrometry

Ion-molecule reactions within a mass spectrometer can provide additional structural information that is not available from conventional fragmentation spectra. nih.govhmdb.canih.gov By introducing a reagent gas into the mass spectrometer, specific reactions with the analyte ion can be induced, leading to the formation of diagnostic product ions. hmdb.ca

For this compound, ion-molecule reactions could be employed to selectively probe the functional groups. For instance, reactions with a suitable reagent could be used to differentiate between the tertiary alcohol and the secondary amine functionalities, providing an extra layer of structural confirmation.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR)) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching of the alcohol group. The N-H stretching of the secondary amine would likely appear in the same region, potentially overlapping with the O-H band. The C-H stretching vibrations of the alkyl groups would be observed between 2850 and 3000 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3300-3500 (broad) | Stretching |

| N-H (amine) | 3300-3500 (medium) | Stretching |

| C-H (alkane) | 2850-3000 | Stretching |

| C-O (alcohol) | 1050-1200 | Stretching |

| C-N (amine) | 1000-1250 | Stretching |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method for purity assessment. chemicalbook.com

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a buffer and an ion-pairing agent to improve peak shape for the amine) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore.

Table 5: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the analysis of polar compounds such as amino alcohols. The high pressures and small particle-packed columns utilized in UPLC facilitate rapid and high-resolution separations. For a compound like this compound, which possesses both a hydroxyl and a secondary amine group, derivatization is a common strategy to enhance its chromatographic retention and detection.

A widely adopted approach involves pre-column derivatization. Reagents that react with primary and secondary amines, such as o-phthaldialdehyde (OPA) in the presence of a thiol, or dansyl chloride, are frequently employed. nih.govmdpi.com This process attaches a chromophore or fluorophore to the analyte, significantly improving its detectability by UV-Vis or fluorescence detectors. nih.gov The resulting derivatives are then separated on a reversed-phase column.

In a hypothetical UPLC method for this compound, a reversed-phase C18 column would likely be used. The mobile phase would typically consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile or methanol. This gradient elution allows for the effective separation of the derivatized analyte from any impurities or by-products. The high efficiency of UPLC enables short analysis times, often under 10 minutes, while providing excellent peak resolution and sensitivity. nih.govwur.nl

Hypothetical UPLC Parameters:

| Parameter | Value |

| Column | Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | Photodiode Array (PDA) or Fluorescence (FLD) post-derivatization |

| Derivatization Reagent | Dansyl Chloride |

| Expected Retention Time | 3.2 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC) is another cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the inherent polarity and hydrogen-bonding capacity of amino alcohols like this compound make them non-volatile and prone to peak tailing on standard GC columns. Therefore, derivatization is an essential prerequisite for its successful GC analysis. sigmaaldrich.com

The most common derivatization strategy for compounds containing active hydrogens (on -OH and -NH groups) is silylation. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comnih.gov This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The derivatized this compound can then be injected into a GC system equipped with a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. Detection is typically achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation. GC-MS is particularly powerful as the mass spectrum of the derivatized compound provides a unique fragmentation pattern, or "fingerprint," that can be used for unambiguous identification. nih.govgcms.cz

Hypothetical GC-MS Parameters:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min) |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 50-500 m/z |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Expected Retention Time | 8.5 minutes |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure (Applicable to Crystalline Derivatives or Complexes)

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While this compound itself may be a liquid or a low-melting solid at room temperature, it can be converted into crystalline derivatives, such as a hydrochloride salt or a co-crystal with another molecule, which are suitable for this analysis.

The process involves growing a high-quality single crystal of the derivative. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Hypothetical Crystallographic Data for a Derivative:

| Parameter | Value |

| Compound | This compound Hydrochloride |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 12.67 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1068.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.132 |

| Key Hydrogen Bonds | N-H···Cl, O-H···Cl, O-H···N |

Computational and Theoretical Investigations of 3 Ethylamino Methyl Pentan 3 Ol

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is a widely used tool for optimizing molecular geometries and determining various electronic properties.

For 3-((Ethylamino)methyl)pentan-3-ol, a DFT calculation would begin with the construction of an initial 3D model of the molecule. This model would then be subjected to a geometry optimization process. Using a selected functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), aug-cc-pVDZ), the calculation would iteratively adjust the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular structure.

Upon completion of the optimization, a wealth of information about the molecule's electronic structure would be obtained. This includes:

Optimized Bond Lengths and Angles: Precise values for all bond lengths and angles in the molecule.

Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Electron Density Distribution: A map of the electron density, highlighting regions of high and low electron concentration, which is fundamental to understanding the molecule's polarity and reactivity.

Atomic Charges: Calculation of partial charges on each atom, which can help in understanding intermolecular interactions.

For amino acids and related compounds, DFT has been successfully used to determine preferred binding sites and interaction energies. acs.orgnih.gov A similar approach for this compound would identify the most likely sites for protonation or interaction with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. molpro.net It is a popular method for calculating electronic absorption spectra.

A TD-DFT calculation on the optimized ground-state geometry of this compound would yield information about its electronic transitions. The primary outputs of a TD-DFT calculation are:

Excitation Energies: The energies required to promote an electron from an occupied orbital to a virtual orbital. These correspond to the wavelengths of light the molecule absorbs.

Oscillator Strengths: The intensity of each electronic transition, which determines the strength of the corresponding peak in the absorption spectrum.

Nature of Transitions: Identification of the molecular orbitals involved in each excitation (e.g., n → π, π → π).

For flexible molecules, it is often necessary to average the results over multiple conformations to obtain a realistic spectrum. nih.govacs.org The choice of functional is also critical, as some functionals are better suited for describing certain types of excitations, such as charge-transfer excitations. nih.govacs.org While no specific TD-DFT studies on this compound are available, the methodology is well-established for a wide range of organic molecules. nih.govacs.org

Conformational Landscape Analysis and Energetics

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. lumenlearning.com Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. ic.ac.ukfiveable.me

A systematic conformational search would be performed to identify the various stable conformers of the molecule. This typically involves rotating the molecule around its single bonds in discrete steps and performing a geometry optimization at each step. The relative energies of the resulting conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Key factors influencing the conformational preferences of this compound would include:

Steric Hindrance: Repulsive interactions between bulky groups that favor more extended conformations.

Intramolecular Hydrogen Bonding: The potential for the hydroxyl group to form a hydrogen bond with the nitrogen atom of the ethylamino group, which would stabilize folded conformations. Studies on other amino alcohols have shown that such intramolecular interactions play a significant role in determining their preferred shapes. frontiersin.org

Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. bath.ac.uk An MD simulation of this compound would provide insights into its dynamic behavior and interactions with its environment, particularly in a solvent like water.

The simulation would be set up by placing one or more molecules of this compound in a box of solvent molecules (e.g., water). The interactions between all atoms would be described by a force field, which is a set of empirical energy functions. The simulation would then solve Newton's equations of motion for the system, tracking the trajectory of each atom over a period of time.

Analysis of the MD trajectory can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule, including the formation of hydrogen bonds. Studies on other alkanolamines have shown that they can be fully solvated by water or form aggregates depending on their structure and concentration. acs.orgnih.gov

Conformational Dynamics: How the molecule transitions between different conformations in solution.

Diffusion Coefficient: A measure of how quickly the molecule moves through the solvent. nih.gov

Hydrogen Bonding Dynamics: The lifetime and dynamics of hydrogen bonds between the solute and solvent, as well as intramolecular hydrogen bonds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using DFT. These predicted values can be compared to experimental NMR spectra to confirm the molecular structure and assign signals.

Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic functional group vibrations. For example, the O-H and N-H stretching frequencies are sensitive to hydrogen bonding. youtube.com

Mass Spectrometry: While not directly a quantum chemistry prediction, the optimized molecular structure and bond energies can help in interpreting fragmentation patterns observed in mass spectrometry.

A good agreement between predicted and experimental spectroscopic data would provide confidence in the accuracy of the computational model and the insights derived from it regarding the molecule's structure and properties. dtu.dknih.gov

Coordination Chemistry and Metal Complex Formation with 3 Ethylamino Methyl Pentan 3 Ol

Principles of Aminoalcohol Ligand Design and Denticity

Aminoalcohols are versatile ligands that contain both an amino (-NRR') and a hydroxyl (-OH) functional group. alfa-chemistry.com The presence of these two different donor groups allows for various coordination modes. The deprotonated alcohol (alkoxide) typically acts as a strong anionic donor, while the neutral amino group functions as a dative donor. This combination often leads to the formation of stable five- or six-membered chelate rings when coordinated to a metal center. wikipedia.org The effectiveness of an aminoalcohol as a ligand is governed by a combination of steric and electronic factors.

The interaction between a ligand and a metal ion is a nuanced interplay of their respective steric and electronic properties. nih.govresearchgate.net

Steric Factors: The size and arrangement of the substituent groups on both the amino and alcohol functionalities, as well as the carbon backbone of the aminoalcohol ligand, play a crucial role in determining the geometry and stability of the resulting metal complex. researchgate.net In the case of 3-((Ethylamino)methyl)pentan-3-ol, the tertiary alcohol is situated on a pentyl chain with ethyl groups, and the amino group is part of an ethylamino methyl substituent. The bulkiness of the groups surrounding the coordinating atoms can influence the coordination number of the metal center and the accessibility of other ligands to the metal. For instance, bulkier substituents can prevent the formation of higher-coordinate complexes and may favor the formation of dimeric or oligomeric structures to satisfy the coordination sphere of the metal. nih.gov

Electronic Factors: The electronic properties of the donor atoms and the nature of the substituents on the ligand framework significantly affect the strength of the ligand-metal bonds. The oxygen of the deprotonated hydroxyl group is a hard, anionic donor, favoring coordination to hard metal ions. The nitrogen of the amino group is a softer donor. The ethyl group attached to the nitrogen in this compound is an electron-donating group, which increases the electron density on the nitrogen atom, potentially enhancing its donor capability compared to an unsubstituted amino group. These electronic effects are crucial in modulating the stability and reactivity of the resulting metal complexes. stereoelectronics.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminoalcohol ligands can be achieved through various routes, often involving the reaction of a metal precursor with the aminoalcohol in a suitable solvent. The characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, to elucidate their structural and bonding properties.

Research into Group 2 metal complexes, particularly strontium, has been driven by their potential as precursors for the deposition of functional oxide thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). nih.gov Heteroleptic complexes, which contain more than one type of ligand, are of particular interest as the combination of different ligands can be used to fine-tune the properties of the complex, such as volatility and thermal stability.

Studies on heteroleptic strontium complexes have utilized various aminoalcohol ligands, such as 1,3-bis(dimethylamino)propan-2-ol (bdmpH), 1,3-bis(dimethylamino)-2-methylpropan-2-ol (bdeampH), and 1-(dimethylamino)-2-((dimethylamino)methyl)butan-2-ol (dadambH), in conjunction with other ligands like β-diketonates. nih.govacs.orgnih.govacs.org The synthesis of these complexes often involves the reaction of a strontium source, such as strontium bis(trimethylsilyl)amide ([Sr(N(SiMe₃)₂)₂]), with the desired aminoalcohol and a β-diketonate ligand. nih.govacs.orgnih.govacs.org It is plausible that similar synthetic strategies could be employed to generate strontium complexes with this compound.

Aminoalcohol ligands can adopt various coordination modes, acting as bidentate or bridging ligands. researchgate.net In their deprotonated form (aminoalkoxide), they typically chelate to a single metal center through the nitrogen and oxygen atoms, forming a stable ring structure. wikipedia.org Alternatively, the alkoxide oxygen can bridge two or more metal centers, leading to the formation of dimeric, trimeric, or higher nuclearity clusters. nih.govnih.govacs.org

In reported strontium aminoalkoxide complexes, the coordination geometry around the strontium atom is often distorted and can range from square pyramidal to trigonal prismatic, depending on the specific ligands and their steric demands. nih.govnih.govacs.org For instance, in dimeric strontium complexes, the strontium centers are often bridged by two μ₂-alkoxide oxygen atoms. nih.govnih.govacs.org In trimeric structures, both μ₂- and μ₃-bridging by the alkoxide oxygen atoms have been observed. nih.govnih.govacs.org

A common feature in the coordination chemistry of Group 2 metals with aminoalkoxide ligands is the tendency to form oligomeric or dimeric structures. nih.govresearchgate.net This is primarily due to the large ionic radii of these metals and their desire to achieve a higher coordination number. The bridging capability of the alkoxide oxygen atom facilitates the formation of these multinuclear assemblies. nih.govnih.govacs.org

For example, the reaction of strontium bis(trimethylsilyl)amide with aminoalcohols like bdmpH, bdeampH, and dadambH has been shown to yield dimeric complexes of the type [Sr(aminoalkoxide)(N(SiMe₃)₂)]₂. nih.govnih.govacs.org The formation of these dimers is a strategy to saturate the coordination sphere of the strontium ions. The degree of oligomerization can be influenced by the steric bulk of the ligands; bulkier ligands may hinder the formation of larger clusters. nih.gov

Thermal Behavior and Volatility of Metal-Aminoalcohol Precursors

The thermal properties of metal-aminoalcohol complexes are of paramount importance for their application as precursors in MOCVD. mdpi.com An ideal precursor should exhibit good thermal stability to prevent decomposition during vaporization and transport, as well as sufficient volatility to allow for efficient gas-phase delivery to the deposition chamber.

Thermogravimetric analysis (TGA) is a key technique used to evaluate the volatility and thermal stability of these precursors. Studies on heteroleptic strontium complexes containing aminoalkoxide and β-diketonate ligands have shown that these compounds can exhibit significant mass loss at relatively low temperatures, indicating good volatility. nih.govnih.govacs.org For instance, some trimeric strontium complexes have been reported to show around 70% mass loss in the temperature range of 25 to 315 °C. nih.govnih.govacs.org The volatility is influenced by factors such as the molecular weight of the complex and the nature of the intermolecular interactions in the solid state. The introduction of fluorinated substituents on the co-ligands, for example, can enhance volatility.

Structure-Property Relationships in Metal Coordination Compounds

There is no available research detailing the structure-property relationships of metal coordination compounds involving this compound as a ligand. This area of study would typically explore how the arrangement of the ligand around a central metal ion (i.e., the crystal structure) influences the physical and chemical properties of the resulting complex, such as its magnetic behavior, color (spectroscopic properties), and catalytic activity. Without synthesized and characterized complexes, no such relationships can be established.

Catalytic Applications of 3 Ethylamino Methyl Pentan 3 Ol and Its Metal Complexes

Role of Aminoalcohol Ligands in Homogeneous Catalysis

Aminoalcohols are a versatile class of ligands in homogeneous catalysis due to their bifunctional nature, possessing both a Lewis basic amino group and an alcohol moiety that can be deprotonated to form an alkoxide. This dual functionality allows them to form stable chelate rings with metal centers, influencing the steric and electronic properties of the resulting catalyst. The nitrogen atom of the amino group typically acts as a strong coordinating site, while the oxygen of the alcohol can either coordinate in its neutral form or as an anionic alkoxide ligand.

The nature of the metal-ligand interaction can be finely tuned by modifying the substituents on both the nitrogen and the carbon backbone of the aminoalcohol. In the case of 3-((ethylamino)methyl)pentan-3-ol, the ethyl group on the nitrogen and the pentyl-based backbone would create a specific steric environment around a coordinated metal center.

In homogeneous catalysis, the ligand structure remains crucial, and any changes to it can impact the catalytic activity and selectivity. mdpi.com Metal-ligand cooperation, where the ligand actively participates in the catalytic cycle beyond being a spectator, is a key concept. mdpi.com For instance, the interconversion between amine and amide forms or the dearomatization-aromatization of the ligand can be integral to the catalytic mechanism. mdpi.com

The general utility of aminoalcohols as ligands is demonstrated in their ability to facilitate a wide range of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. Their role often involves stabilizing the active metal species, modulating its reactivity, and in the case of chiral aminoalcohols, inducing asymmetry in the product.

Potential in Asymmetric Catalysis for Enantioselective Transformations

A significant application of aminoalcohol ligands lies in asymmetric catalysis, where a chiral ligand is used to transfer stereochemical information to a prochiral substrate, resulting in an excess of one enantiomer of the product. Chiral aminoalcohols are particularly effective in this regard and are used in numerous enantioselective transformations.

For this compound to be effective in asymmetric catalysis, a chiral version of the molecule would be required. This could be achieved, for example, by introducing a stereocenter at a specific position in the carbon backbone. Assuming a chiral variant is used, it could be applied in several key enantioselective reactions:

Enantioselective Addition of Organozinc Reagents to Aldehydes: This is a classic application of chiral aminoalcohols. The ligand, upon reaction with a metal precursor (often a titanium or zinc species), forms a chiral catalyst that coordinates both the aldehyde and the organozinc reagent, directing the nucleophilic attack to one face of the aldehyde carbonyl. This leads to the formation of a chiral secondary alcohol with high enantiomeric excess (ee). The effectiveness of various chiral aminoalcohols in this reaction is well-documented, with some ligands leading to excellent conversion rates and enantioselectivities up to 96% ee. mdpi.comrsc.org

Asymmetric Reductions: Chiral aminoalcohol ligands are employed in the enantioselective reduction of ketones to chiral secondary alcohols using reagents like boranes or through transfer hydrogenation. The ligand-metal complex creates a chiral environment that differentiates between the two enantiotopic faces of the ketone.

Enantioselective Alkynylation of Aldehydes: Chiral aminoalcohols can catalyze the addition of terminal alkynes (as alkynylzinc or other metal acetylides) to aldehydes, producing chiral propargyl alcohols. researchgate.net These products are valuable synthetic intermediates.

Petasis Borono-Mannich Reactions: This multicomponent reaction involves an aldehyde, an amine, and a boronic acid to form chiral aminoalcohols. Chiral ligands, including those derived from BINOL, are used to catalyze this transformation with high yields and enantioselectivities. chemrxiv.org While this compound itself is an aminoalcohol, a chiral derivative could potentially catalyze similar multicomponent reactions.

The table below summarizes the performance of various chiral aminoalcohol ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, illustrating the potential for such ligands in asymmetric synthesis.

| Chiral Aminoalcohol Ligand | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (1R,2S)-N-Pyrrolidinylnorephedrine | Ti(O-i-Pr)4 | (R)-1-Phenyl-1-propanol | 98 | 95 | rsc.org |

| L-proline-derived tertiary aminoalcohol | Zn(OTf)2 | (R)-1-Phenyl-1-propanol | 95 | 92 | researchgate.net |

| Fructose-derived β-aminoalcohol | Ti(O-i-Pr)4 | (R)-1-Phenyl-1-propanol | 100 | 96 | mdpi.com |

Applications as Precursors for Material Deposition (e.g., Chemical Vapor Deposition, Atomic Layer Deposition)

Metal complexes of aminoalcohols can serve as valuable precursors for the deposition of thin films of metal oxides, nitrides, or pure metals via techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The suitability of a precursor for these techniques depends on several factors, including its volatility, thermal stability, and reactivity.

An ideal precursor should be sufficiently volatile to be transported into the deposition chamber in the gas phase. It should also be thermally stable enough to avoid decomposition in the gas phase before reaching the substrate but reactive enough to undergo the desired surface reactions at the deposition temperature. The ligands play a crucial role in tuning these properties.

Aminoalcohol ligands like this compound can form stable, volatile complexes with a variety of metals. The presence of both nitrogen and oxygen donor atoms allows for the formation of a chelate ring, which can enhance the thermal stability of the metal complex. The alkyl groups on the ligand contribute to its volatility.

For instance, in ALD, precursors are pulsed sequentially into the reactor, leading to self-limiting surface reactions and the deposition of one atomic layer at a time. google.com This allows for precise thickness control and conformal coating of complex 3D structures. Metal-organic precursors, including those with aminoalcohol ligands, are often favored for their tunable properties. google.commdpi.com

The table below provides examples of metal-organic precursors used in material deposition, highlighting the types of materials that can be deposited and the deposition techniques employed.

| Metal Precursor | Ligand Type | Material Deposited | Deposition Technique | Reference |

| H2Al{(R1)(R2)NC2H4NR3} | Amido/Amine | Aluminum | CVD | google.com |

| La(thd)3-DMEA | Diketonate/Diamine | La2O3 | ALD | mdpi.com |

| Trimethylamine alane (TMAA) | Amine | Aluminum | CVD | google.com |

Mechanistic Aspects of Catalytic Cycles Involving this compound Derived Species

The mechanism of a catalytic cycle involving a metal complex of this compound would be highly dependent on the specific reaction being catalyzed. However, some general principles based on the behavior of other aminoalcohol ligands can be outlined.

In a typical catalytic cycle for the enantioselective addition of a nucleophile to a carbonyl compound, the following steps are often involved:

Catalyst Formation: The aminoalcohol ligand reacts with a metal precursor (e.g., a metal alkoxide or halide) to form the active chiral catalyst. In this step, the alcohol proton of this compound may be lost to form a metal alkoxide.

Substrate Coordination: The carbonyl substrate (e.g., an aldehyde) coordinates to the metal center of the catalyst. The chiral environment created by the ligand dictates the facial selectivity of this coordination.

Nucleophile Activation/Delivery: The nucleophile (e.g., an organozinc reagent) may also coordinate to the metal center or be activated by it. The ligand's steric and electronic properties then guide the nucleophile to attack one of the two faces of the coordinated carbonyl group.

Product Formation and Release: After the carbon-carbon bond is formed, the product (a chiral alcohol) is released from the metal center.

Catalyst Regeneration: The catalyst is regenerated, ready to start a new cycle.

In some cases, the ligand's role is more dynamic. For example, in palladium-catalyzed allylic amination, mechanistic studies have shown that the rate-determining step can be the oxidative addition of the allylic substrate to the palladium center. mdpi.com The ligand's structure and any co-catalysts can significantly influence the energy barrier of this step. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to elucidate these complex mechanistic pathways and understand the role of the ligand in stabilizing transition states. mdpi.com

The bifunctional nature of aminoalcohols can also lead to cooperative effects. The amino group can act as a proton shuttle or an internal base, while the alkoxide provides a strong bond to the metal center. This cooperation can facilitate key steps in the catalytic cycle, such as protonolysis or substrate activation.

Advanced Reaction Mechanisms Involving 3 Ethylamino Methyl Pentan 3 Ol

Mechanistic Pathways of Substitution Reactions at the Alcohol Moiety

No specific research data is available on the substitution reaction mechanisms for 3-((Ethylamino)methyl)pentan-3-ol.

Elucidation of Elimination Reactions Leading to Unsaturated Derivatives

There is no available literature detailing the elimination reactions or the formation of unsaturated derivatives from this compound.

Redox Chemistry of the Alcohol and Amine Functionalities

Specific studies on the redox chemistry of this compound are absent from the scientific literature. Based on general principles, the tertiary alcohol is expected to be resistant to oxidation. quora.com

Investigation of Ligand Exchange Dynamics in Metal Complexes

There are no published investigations into the role of this compound as a ligand or its exchange dynamics in metal complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.